

Physical and chemical properties of D-Galactal cyclic 3,4-carbonate

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Compound of Interest

Compound Name: *D-Galactal cyclic 3,4-carbonate*

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An In-depth Technical Guide to D-Galactal Cyclic 3,4-Carbonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **D-Galactal cyclic 3,4-carbonate** is not extensively available in public literature. This guide provides predicted properties and proposed methodologies based on the known chemistry of D-Galactal and cyclic carbonates.

Introduction

D-Galactal is a versatile glycal building block utilized in the synthesis of a wide array of carbohydrates and glycoconjugates. The introduction of a cyclic carbonate at the 3,4-position can offer unique chemical properties and reactivity, making it a potentially valuable intermediate in drug discovery and development. The cyclic carbonate moiety can act as a protecting group, a rigidifying element, or a precursor for further functionalization. This document outlines the predicted physicochemical properties, a proposed synthetic protocol, and the expected reactivity of **D-Galactal cyclic 3,4-carbonate**.

Predicted Physicochemical Properties

The following table summarizes the predicted physical and chemical properties of **D-Galactal cyclic 3,4-carbonate**. These are estimated based on the structure of D-Galactal and the addition of a carbonate group.

Property	Predicted Value	Notes
Molecular Formula	C ₇ H ₈ O ₅	
Molecular Weight	172.14 g/mol	Calculated based on the molecular formula.
Appearance	White to off-white solid	Based on the appearance of D-Galactal.[1]
Melting Point	>100 °C	Expected to be higher than D-Galactal (99-103 °C) due to increased rigidity and polarity. [1]
Boiling Point	>325 °C	Expected to be significantly higher than D-Galactal due to the carbonate group.[1]
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.	The cyclic carbonate group may decrease water solubility compared to D-Galactal.[1]
Optical Rotation	Specific rotation value would need experimental determination.	

Proposed Synthesis

A plausible route for the synthesis of **D-Galactal cyclic 3,4-carbonate** involves the reaction of D-Galactal with a suitable carbonylating agent. Phosgene derivatives or other activated carbonyl sources are commonly used for the formation of cyclic carbonates from diols.

Experimental Protocol: Synthesis from D-Galactal

Materials:

- D-Galactal

- Triphosgene or Diphenyl Carbonate^[2]
- Pyridine or another suitable base
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- Dissolve D-Galactal in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of triphosgene (or diphenyl carbonate) in anhydrous DCM to the reaction mixture.
- Add pyridine dropwise to the stirring solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **D-Galactal cyclic 3,4-carbonate**.

Spectroscopic Characterization

The structure of the synthesized **D-Galactal cyclic 3,4-carbonate** can be confirmed using various spectroscopic techniques.

Technique	Expected Observations
^1H NMR	Signals corresponding to the protons of the D-galactal backbone. A downfield shift of the H3 and H4 protons is expected due to the electron-withdrawing effect of the carbonate group.
^{13}C NMR	A characteristic signal for the carbonate carbonyl carbon is expected in the range of 150-160 ppm.[3]
IR Spectroscopy	A strong absorption band corresponding to the C=O stretching of the cyclic carbonate is expected around 1780-1820 cm^{-1} . [4][5]
Mass Spectrometry	The molecular ion peak corresponding to the calculated molecular weight should be observed.

Chemical Reactivity and Potential Applications

D-Galactal cyclic 3,4-carbonate is expected to exhibit reactivity characteristic of both glycals and cyclic carbonates, making it a versatile intermediate.

Reactivity of the Glycal Moiety

The double bond in the glycal structure can undergo various reactions, including:

- Electrophilic additions: Halogenation, hydrohalogenation, and epoxidation.

- Ferrier rearrangement: Reaction with nucleophiles in the presence of a Lewis acid to yield 2,3-unsaturated glycosides.
- Cycloaddition reactions.

Reactivity of the Cyclic Carbonate

The cyclic carbonate is susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity can be exploited for:

- Deprotection: Removal of the carbonate to regenerate the 3,4-diol.
- Functionalization: Reaction with nucleophiles (e.g., amines, azides) to introduce new functional groups at C3 or C4. This is particularly relevant in the synthesis of non-isocyanate polyurethanes.[\[6\]](#)

Applications in Drug Development

- Scaffold for Library Synthesis: The dual reactivity allows for diverse modifications, making it an excellent scaffold for generating libraries of novel carbohydrate-based compounds for biological screening.
- Intermediate for Nucleoside Analogs: The glycal moiety can be functionalized to introduce nucleobases, leading to the synthesis of novel nucleoside analogs with potential antiviral or anticancer activity.
- Glycoconjugate Synthesis: The molecule can be incorporated into larger glycoconjugates to study carbohydrate-protein interactions or to develop targeted drug delivery systems. Cyclic carbonates are known building blocks in organic synthesis and material science.[\[7\]](#)[\[8\]](#)

Visualizations

Caption: Chemical structure of **D-Galactal cyclic 3,4-carbonate**.

Caption: Proposed synthesis pathway for **D-Galactal cyclic 3,4-carbonate**.

Caption: Workflow for the purification and characterization.

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